molecular formula C9H17NO3 B13008419 Methyl 3-amino-2-(oxan-4-yl)propanoate

Methyl 3-amino-2-(oxan-4-yl)propanoate

Cat. No.: B13008419
M. Wt: 187.24 g/mol
InChI Key: PPSCZQNAABSBIB-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(oxan-4-yl)propanoate is an organic compound with the molecular formula C9H17NO3 It is a derivative of propanoic acid and contains an amino group and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-2-(oxan-4-yl)propanoate typically involves the reaction of oxane derivatives with amino acids or their esters. One common method is the esterification of 3-amino-2-(oxan-4-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification is typically achieved through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amine derivatives.

    Substitution: Substituted amino esters.

Scientific Research Applications

Methyl 3-amino-2-(oxan-4-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient. Its derivatives may have therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-(oxan-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the oxane ring may provide steric effects that influence binding affinity. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • Methyl 3-amino-3-(oxan-4-yl)propanoate
  • Ethyl 3-amino-2-(oxan-4-yl)propanoate
  • Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate

Comparison: Methyl 3-amino-2-(oxan-4-yl)propanoate is unique due to the specific positioning of the amino group and the oxane ring. This configuration imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the oxane ring can influence the compound’s solubility, reactivity, and binding interactions, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 3-amino-2-(oxan-4-yl)propanoate

InChI

InChI=1S/C9H17NO3/c1-12-9(11)8(6-10)7-2-4-13-5-3-7/h7-8H,2-6,10H2,1H3

InChI Key

PPSCZQNAABSBIB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN)C1CCOCC1

Origin of Product

United States

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